molecular formula C15H23NO5S B2400491 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1351619-17-4

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2400491
CAS No.: 1351619-17-4
M. Wt: 329.41
InChI Key: ALVYMMUTUMNUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a tetrahydropyran group, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . It also has a benzenesulfonamide group, which is a common moiety in many pharmaceutical drugs due to its bioactive properties.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base demonstrated significant potential in photodynamic therapy (PDT). These compounds, due to their excellent fluorescence properties and high singlet oxygen quantum yield, show promise as Type II photosensitizers for cancer treatment. Their spectroscopic, photophysical, and photochemical properties make them suitable candidates for further exploration in PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Computational Chemistry and Drug Design

Another facet of research involving sulfonamide molecules, such as the synthesis and characterization of a newly synthetized sulfonamide molecule, underscores the importance of computational studies. These studies, aligning structural characterization with theoretical models, pave the way for understanding and predicting molecular interactions critical in drug design and development (Murthy et al., 2018).

Synthesis of Tetrahydropyrans

Research into the synthesis of 3-alkylthio-2-methoxytetrahydropyrans reveals methods for creating derivatives through reactions with alkylsulfenyl chlorides. These compounds, related to the core structure of interest, have applications in synthetic chemistry, potentially contributing to the development of new therapeutic agents or materials (Baldwin & Brown, 1967).

Antitumor and Enzyme Inhibition Studies

A series of benzenesulfonamides showed potential in cytotoxicity, tumor specificity, and enzyme inhibition, particularly against human carbonic anhydrase isoforms. Such studies are essential for discovering new anticancer compounds and understanding their mechanisms of action (Gul et al., 2016).

Corrosion Inhibition

In the field of materials science, derivatives of benzenesulfonamide, including those with structures akin to the compound of interest, have been explored for their corrosion inhibition properties. Quantum chemical and molecular dynamic simulation studies reveal these compounds' effectiveness in protecting metal surfaces, showcasing their potential industrial applications (Kaya et al., 2016).

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S/c1-11-8-13(20-3)14(9-12(11)2)22(18,19)16-10-15(17)4-6-21-7-5-15/h8-9,16-17H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVYMMUTUMNUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCOCC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.